molecular formula C31H50O4 B12769620 Hederagenin methyl ester CAS No. 17736-04-8

Hederagenin methyl ester

Cat. No.: B12769620
CAS No.: 17736-04-8
M. Wt: 486.7 g/mol
InChI Key: PLMKQQMDOMTZGG-HDUSDABTSA-N
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Description

Hederagenin methyl ester is a derivative of hederagenin, a pentacyclic triterpenoid compound isolated from various medicinal plants. Hederagenin itself is known for its wide range of pharmacological activities, including antitumor, anti-inflammatory, antidepressant, anti-neurodegenerative, antihyperlipidemic, antidiabetic, anti-leishmaniasis, and antiviral activities . The methyl ester derivative is synthesized to enhance certain properties of hederagenin, such as its bioavailability and pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hederagenin methyl ester typically involves the esterification of hederagenin. One common method is the reaction of hederagenin with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid group to the methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Hederagenin methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups .

Scientific Research Applications

Hederagenin methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various derivatives with enhanced pharmacological activities.

    Biology: The compound is studied for its effects on cellular processes, such as apoptosis and autophagy.

    Medicine: this compound is being investigated for its potential as an antitumor, anti-inflammatory, and antiviral agent.

    Industry: The compound is used in the development of new pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of hederagenin methyl ester involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Hederagenin methyl ester is compared with other similar pentacyclic triterpenoids, such as:

  • Betulinic Acid
  • Boswellic Acid
  • Glycyrrhetinic Acid
  • Moronic Acid
  • Oleanolic Acid
  • Ursolic Acid
  • Corosolic Acid

These compounds share a similar pentacyclic framework but differ in their functional groups and pharmacological activities. This compound is unique due to its specific modifications, which enhance its bioavailability and pharmacological properties .

Properties

CAS No.

17736-04-8

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

methyl (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C31H50O4/c1-26(2)14-16-31(25(34)35-7)17-15-29(5)20(21(31)18-26)8-9-23-27(3)12-11-24(33)28(4,19-32)22(27)10-13-30(23,29)6/h8,21-24,32-33H,9-19H2,1-7H3/t21-,22+,23+,24-,27-,28-,29+,30+,31-/m0/s1

InChI Key

PLMKQQMDOMTZGG-HDUSDABTSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)CO)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC)C

Origin of Product

United States

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